molecular formula C20H25NO3 B13764849 Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester CAS No. 78330-03-7

Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester

Katalognummer: B13764849
CAS-Nummer: 78330-03-7
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: QJJHOYPVLFABDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is a chemical compound with a complex structure that combines elements of benzoic acid, phenethoxy, and dimethylamino groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester typically involves the esterification of benzoic acid derivatives with appropriate alcohols and amines. One common method is the reaction of 4-phenethoxybenzoic acid with 3-(dimethylamino)propyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenethoxy or dimethylamino groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzoic acid, 4-(dimethylamino)-, methyl ester: Shares structural similarities but differs in the ester group.

    Benzoic acid, 4-(dimethylamino)-, ethyl ester: Another similar compound with an ethyl ester group.

    Benzoic acid, 4-(dimethylamino)-, octyl ester: Contains an octyl ester group, making it more hydrophobic.

Uniqueness

Benzoic acid, 4-phenethoxy-, 3-(dimethylamino)propyl ester is unique due to its combination of phenethoxy and dimethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

78330-03-7

Molekularformel

C20H25NO3

Molekulargewicht

327.4 g/mol

IUPAC-Name

3-(dimethylamino)propyl 4-(2-phenylethoxy)benzoate

InChI

InChI=1S/C20H25NO3/c1-21(2)14-6-15-24-20(22)18-9-11-19(12-10-18)23-16-13-17-7-4-3-5-8-17/h3-5,7-12H,6,13-16H2,1-2H3

InChI-Schlüssel

QJJHOYPVLFABDR-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCOC(=O)C1=CC=C(C=C1)OCCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.